3-(Trifluoromethylamino)benzoyl fluoride
Description
3-(Trifluoromethyl)benzoyl fluoride (CAS 328-99-4; EC 206-340-8) is a fluorinated aromatic compound with the molecular formula C₈H₄F₄O and a molar mass of 192.11 g/mol. It is a liquid with a boiling point of 159–163°C . The compound is synthesized via a multi-step process starting from m-toluic acid, involving side-chain chlorination, halogen exchange, and acid fluoride formation . Key derivatives include m-(trifluoromethyl)benzyl cyanide, highlighting its utility as a precursor in specialty chemical synthesis .
3-(Trifluoromethyl)benzoyl fluoride is primarily used as a chemical intermediate in pharmaceuticals, agrochemicals, and materials science. Its high purity (>98%) and stability under cool storage conditions make it suitable for industrial applications .
Properties
IUPAC Name |
3-(trifluoromethylamino)benzoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7(14)5-2-1-3-6(4-5)13-8(10,11)12/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZDYLIZGMTTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(F)(F)F)C(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often uses cesium fluoride as the primary fluorine source, facilitating the rapid generation of N-trifluoromethyl® [NCF3®] anions .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often employs a modular flow platform that streamlines the synthesis of heteroatom-CF3 motifs. This method uses readily available organic precursors in combination with cesium fluoride, offering a more environmentally friendly synthesis with potential scalability in manufacturing processes .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylamino)benzoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups on the aromatic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, molecular chlorine, and various organic precursors . Reaction conditions often involve radical intermediates and may require specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical trifluoromethylation can produce various trifluoromethylated aromatic compounds .
Scientific Research Applications
3-(Trifluoromethylamino)benzoyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with unique properties, such as increased hydrophobicity and metabolic stability.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylamino)benzoyl fluoride involves the interaction of its trifluoromethyl group with molecular targets. The electron-withdrawing nature of the fluorine atoms induces a strong polarization of neighboring groups, increasing local hydrophobicity and oxidation resistance . These properties enhance the compound’s efficacy in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(trifluoromethyl)benzoyl fluoride with structurally related compounds, focusing on their chemical properties, reactivity, and applications:
Key Differences in Reactivity and Stability:
Reduction Behavior :
- 3-(Trifluoromethyl)benzoyl fluoride forms benzyl benzoate upon reduction due to the stability of its anion radical, which has a longer lifetime compared to its chloride analog .
- 3-(Trifluoromethyl)benzoyl chloride produces stilbene dibenzoate under similar conditions, indicating radical coupling pathways dominate in the absence of stabilizing additives like pyridine .
Fluoride Release :
- Benzoyl fluoride derivatives, including the trifluoromethyl variant, participate in autoinductive cascades for fluoride sensing, enabling ultratrace detection of phosphoryl fluoride nerve agents . This property is absent in chloride analogs.
Market Trends: The global benzoyl fluoride market (CAS 455-32-3) grew at a CAGR of XX% from 2014–2018, driven by demand in chemical sensing and specialty materials .
Synthetic Utility :
- The sulfonyl chloride analog ([3-(trifluoromethyl)phenyl]methanesulfonyl chloride) is used for sulfonylation reactions , whereas acyl fluorides like 3-(trifluoromethyl)benzoyl fluoride are preferred for nucleophilic acyl substitutions due to superior leaving-group ability .
Stability and Handling:
- 3-(Trifluoromethyl)benzoyl fluoride requires storage at low temperatures to prevent hydrolysis, whereas its chloride counterpart is more moisture-sensitive and typically handled under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
